Sominone
Overview
Description
Sominone is a bioactive compound derived from the roots of Withania somnifera, commonly known as Ashwagandha. It is an aglycone of withanoside IV and has been identified as an active metabolite with significant neuroprotective properties. This compound has garnered attention for its potential in enhancing memory and cognitive functions, making it a promising candidate for treating neurodegenerative diseases.
Mechanism of Action
Target of Action
Sominone primarily targets the RET (receptor tyrosine kinase of glial cell line-derived neurotrophic factor) in neurons . RET is a receptor for the glial cell line-derived neurotrophic factor (GDNF) and plays a crucial role in the survival and differentiation of certain types of neurons .
Mode of Action
This compound interacts with its target, the RET receptor, by increasing its phosphorylation . The activation of RET by this compound leads to the outgrowth of axons and dendrites .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to neuronal regeneration . The activation of the RET pathway by this compound reinforces the morphological plasticity of neurons . This suggests that this compound may enhance the reconstruction of neuronal connections .
Result of Action
The activation of the RET pathway by this compound leads to enhanced memory and increased densities of axons and dendrites in the hippocampus . This suggests that this compound could reinforce the morphological plasticity of neurons and thus enhance memory .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sominone is typically synthesized through the hydrolysis of withanoside IV, which is extracted from the roots of Withania somnifera. The hydrolysis process involves the use of acidic or enzymatic conditions to cleave the glycosidic bond, yielding this compound as the aglycone product .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of withanoside IV from Withania somnifera roots, followed by hydrolysis under controlled conditions. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques such as chromatography are employed to isolate this compound from other by-products .
Chemical Reactions Analysis
Types of Reactions: Sominone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form withaferin A, a compound with enhanced pharmacological properties.
Reduction: Reduction of this compound can yield dihydrothis compound, which has different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often under catalyzed conditions.
Major Products:
Withaferin A: Formed through oxidation.
Dihydrothis compound: Formed through reduction.
Various derivatives: Formed through substitution reactions.
Scientific Research Applications
Sominone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in enhancing neurite outgrowth and synapse formation.
Medicine: Investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Industry: Explored for its use in developing natural pesticides and other agrochemicals.
Comparison with Similar Compounds
Sominone is unique in its ability to activate the RET receptor independently of glial cell line-derived neurotrophic factor (GDNF). Similar compounds include:
Withaferin A: Another withanolide with potent anti-inflammatory and anti-cancer properties.
Withanolide A: Known for its neuroprotective effects and ability to promote neurite outgrowth.
Withanoside IV: The glycoside precursor of this compound, with similar but less potent effects.
This compound stands out due to its specific activation of the RET pathway and its potential for treating neurodegenerative diseases.
Properties
IUPAC Name |
(2R)-2-[(1S)-1-[(1S,3R,8S,9S,10R,13S,14S,17R)-1,3-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O5/c1-15-11-24(33-26(32)20(15)14-29)16(2)21-7-8-22-19-6-5-17-12-18(30)13-25(31)28(17,4)23(19)9-10-27(21,22)3/h5,16,18-19,21-25,29-31H,6-14H2,1-4H3/t16-,18+,19-,21+,22-,23-,24+,25-,27+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYIHVSEGVWNCF-RMDUJBCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)O)O)C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@H](C[C@@H](C5)O)O)C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501135423 | |
Record name | Ergosta-5,24-dien-26-oic acid, 1,3,22,27-tetrahydroxy-, δ-lactone, (1α,3β,22R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501135423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98569-64-3 | |
Record name | Ergosta-5,24-dien-26-oic acid, 1,3,22,27-tetrahydroxy-, δ-lactone, (1α,3β,22R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98569-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ergosta-5,24-dien-26-oic acid, 1,3,22,27-tetrahydroxy-, δ-lactone, (1α,3β,22R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501135423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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